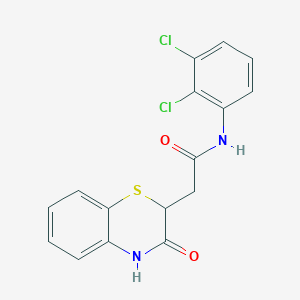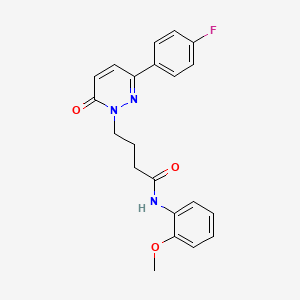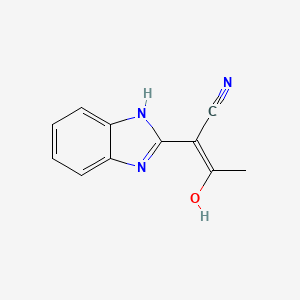
N-(3-cyanothiolan-3-yl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyanothiolan-3-yl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is known for its unique chemical structure, which makes it a valuable tool for investigating various biological processes.
Aplicaciones Científicas De Investigación
N-(3-cyanothiolan-3-yl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide has several scientific research applications, including:
1. Cancer Research: this compound has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell signaling pathways. This makes it a potential candidate for developing new anticancer drugs.
2. Neurological Disorders: this compound has been found to modulate the activity of certain ion channels in the brain, which makes it a potential therapeutic agent for treating neurological disorders such as epilepsy and migraine.
3. Infectious Diseases: this compound has been shown to have antimicrobial properties, which makes it a potential candidate for developing new antibiotics.
Mecanismo De Acción
The mechanism of action of N-(3-cyanothiolan-3-yl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide involves its ability to interact with specific proteins or enzymes in the body. This interaction can either activate or inhibit the activity of these proteins or enzymes, leading to various biological effects. For example, in cancer cells, this compound inhibits the activity of certain proteins involved in cell signaling pathways, leading to cell death.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including:
1. Inhibition of cancer cell growth
2. Modulation of ion channel activity in the brain
3. Antimicrobial activity
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3-cyanothiolan-3-yl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide in lab experiments include its unique chemical structure, which makes it a valuable tool for investigating various biological processes. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanisms of action.
Direcciones Futuras
There are several future directions for research involving N-(3-cyanothiolan-3-yl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide, including:
1. Developing new anticancer drugs based on this compound
2. Investigating the potential therapeutic effects of this compound on neurological disorders such as epilepsy and migraine
3. Developing new antibiotics based on this compound
4. Investigating the potential use of this compound in drug delivery systems.
Conclusion:
This compound is a valuable tool for investigating various biological processes. Its unique chemical structure and potential applications in cancer research, neurological disorders, and infectious diseases make it a promising compound for future research. Further studies are needed to fully understand its mechanisms of action and potential therapeutic uses.
Métodos De Síntesis
The synthesis of N-(3-cyanothiolan-3-yl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide involves the reaction of 3-cyanothiolan-3-amine, 3-fluorophenylboronic acid, and 1H-pyrazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain this compound in high yield and purity.
Propiedades
IUPAC Name |
N-(3-cyanothiolan-3-yl)-1-(3-fluorophenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4OS/c16-11-2-1-3-12(8-11)20-6-4-13(19-20)14(21)18-15(9-17)5-7-22-10-15/h1-4,6,8H,5,7,10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXBYYFRQFSYEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)C2=NN(C=C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,5-dimethylphenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2885269.png)
![5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2885271.png)

![6-allyl-N-(3,4-dimethoxyphenethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2885274.png)


![3-[(2,5-Dimethoxyphenyl)carbamoyl]-2-(hexylamino)propanoic acid](/img/structure/B2885281.png)

![N-[(2-chlorophenyl)methyl]-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2885284.png)
![1-(1-Benzofuran-3-ylmethyl)-3-[5-(trifluoromethyl)-1,3-thiazol-2-yl]urea](/img/structure/B2885286.png)
![N-(2-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2885287.png)
![N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2885288.png)